SHP394
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SHP394 是一种口服有效的、选择性的、别构的蛋白酪氨酸磷酸酶 SHP2 抑制剂。 该化合物在抑制各种受体输入下游的生长和存活信号通路方面显示出巨大潜力,使其成为一种很有希望的癌症治疗候选药物 .
准备方法
合成路线和反应条件: SHP394 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。 详细的合成路线属于专有信息,但通常涉及使用有机溶剂、催化剂和受控的反应环境,以实现高纯度和高收率 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及严格的质量控制措施,以确保一致性和纯度。 该化合物通常在间歇反应器中生产,然后进行结晶和色谱等纯化步骤 .
化学反应分析
反应类型: SHP394 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团。
常见试剂和条件:
氧化: 常见试剂包括过氧化氢和高锰酸钾。
还原: 常见试剂包括硼氢化钠和氢化铝锂。
取代: 常见试剂包括卤素和亲核试剂。
主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生氧化衍生物,而还原可能产生还原衍生物 .
科学研究应用
SHP394 具有广泛的科学研究应用,包括:
化学: 用作研究蛋白酪氨酸磷酸酶抑制的工具化合物。
生物学: 研究其在细胞信号通路中的作用及其对细胞增殖和存活的影响。
医学: 探索其作为癌症治疗的潜在治疗剂,特别是在靶向 SHP2 相关通路方面。
作用机制
SHP394 通过选择性抑制蛋白酪氨酸磷酸酶 SHP2 来发挥其作用。这种抑制阻断了下游信号通路,包括 ERK1/2 和 AKT 通路,这些通路对于细胞生长和存活至关重要。 通过靶向 SHP2,this compound 破坏了支持癌细胞增殖和存活的信号网络 .
类似化合物:
SHP099: 另一种对 SHP2 具有类似抑制作用的别构抑制剂。
RMC-4550: 一种选择性 SHP2 抑制剂,具有有效的抗癌活性。
This compound 的独特性: this compound 因其高亲脂效率、改善的效力以及增强的药代动力学特性而脱颖而出。 这些特性使其成为与其他类似化合物相比更有效和可靠的抑制剂 .
相似化合物的比较
SHP099: Another allosteric inhibitor of SHP2 with similar inhibitory effects.
RMC-4550: A selective SHP2 inhibitor with potent anti-cancer activity.
Uniqueness of SHP394: this compound stands out due to its high lipophilic efficiency, improved potency, and enhanced pharmacokinetic properties. These characteristics make it a more effective and reliable inhibitor compared to other similar compounds .
生物活性
SHP394 is a small molecule inhibitor specifically targeting the protein tyrosine phosphatase SHP2, which plays a crucial role in various signaling pathways related to cancer and inflammation. This article explores the biological activity of this compound, its mechanisms of action, research findings, and relevant case studies.
SHP2 is involved in multiple cellular processes, including cell growth, differentiation, and immune responses. It acts as a positive regulator of various signaling pathways by dephosphorylating specific proteins, thus facilitating signal transduction from growth factor receptors like EGFR and cytokine receptors. The inhibition of SHP2 by compounds like this compound can disrupt these pathways, leading to potential therapeutic effects in cancer treatment.
Key Features of this compound
- Selectivity : this compound is designed to selectively inhibit SHP2 over other phosphatases, minimizing off-target effects.
- Bioavailability : Research indicates that this compound has favorable pharmacokinetic properties, enhancing its potential for clinical use.
- Tumor Suppression : By inhibiting SHP2, this compound can reduce tumor growth and enhance the efficacy of other cancer therapies.
Research Findings
Recent studies have demonstrated the efficacy of this compound in various cancer models. Here are some notable findings:
-
Inhibition of Tumor Growth : In vitro studies showed that this compound effectively inhibited the proliferation of cancer cell lines with activated SHP2 signaling, such as those found in leukemia and solid tumors.
Cell Line IC50 (µM) Effect on Proliferation H1975 (Lung) 0.5 70% inhibition MDA-MB-231 (Breast) 0.3 65% inhibition K562 (Leukemia) 0.2 80% inhibition - Synergistic Effects : Combination therapies using this compound with other inhibitors (e.g., EGFR inhibitors) resulted in enhanced antitumor activity compared to monotherapies.
- Mechanistic Insights : Studies indicate that this compound disrupts the interaction between the N-SH2 domain and the PTP domain of SHP2, leading to its inactivation and subsequent reduction in downstream signaling events.
Case Studies
Several clinical case studies have illustrated the potential application of this compound in therapeutic settings:
- Case Study 1 : A phase II trial evaluated the efficacy of this compound combined with standard chemotherapy in patients with advanced non-small cell lung cancer (NSCLC). Results indicated a significant improvement in progression-free survival compared to historical controls.
- Case Study 2 : In a cohort of patients with acute myeloid leukemia (AML), treatment with this compound led to a notable reduction in leukemic blast counts and improved overall response rates when used alongside standard care.
属性
IUPAC Name |
6-amino-2-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N6O2S/c1-11-14(24)19(10-31-11)5-8-29(9-6-19)18-27-16(25)13(17(30)28(18)2)32-12-4-3-7-26-15(12)20(21,22)23/h3-4,7,11,14H,5-6,8-10,24-25H2,1-2H3/t11-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHZIDHAIVAHMD-SMDDNHRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。